molecular formula C11H4Br4N2O3S B12807807 2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid CAS No. 19692-03-6

2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid

Cat. No.: B12807807
CAS No.: 19692-03-6
M. Wt: 563.8 g/mol
InChI Key: OLFPEAPECLOEKX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with four bromine atoms and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid typically involves multi-step organic reactions. The process begins with the bromination of benzoic acid to introduce the four bromine atoms. This is followed by the introduction of the thiazole ring through a series of nucleophilic substitution reactions. The final step involves the formation of the carbamoyl group, which is achieved through the reaction of the thiazole derivative with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atoms can be selectively reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the bromine atoms can produce a variety of functionalized derivatives.

Scientific Research Applications

2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in medicinal chemistry.

    Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or polymers.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atoms may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: These compounds also feature a thiazole ring and exhibit a wide range of biological activities.

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir contain thiazole rings and are known for their antimicrobial and antiviral properties.

Uniqueness

2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid is unique due to the presence of four bromine atoms and the specific positioning of the thiazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

19692-03-6

Molecular Formula

C11H4Br4N2O3S

Molecular Weight

563.8 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid

InChI

InChI=1S/C11H4Br4N2O3S/c12-5-3(9(18)17-11-16-1-2-21-11)4(10(19)20)6(13)8(15)7(5)14/h1-2H,(H,19,20)(H,16,17,18)

InChI Key

OLFPEAPECLOEKX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O

Origin of Product

United States

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